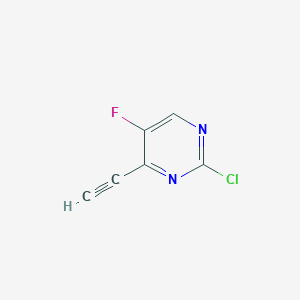

2-Chloro-4-ethynyl-5-fluoropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-ethynyl-5-fluoropyrimidine is a chemical compound with the CAS Number: 2445786-25-2 . It has a molecular weight of 156.55 . The IUPAC name for this compound is this compound . . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h1,3H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 156.55 . It is typically stored at 4 degrees Celsius . .Scientific Research Applications

Enhancement of Antitumor Activity

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are cornerstone agents in the chemotherapy of various cancers. The efficacy of these compounds can be significantly increased through biochemical modulation, for instance, by inhibiting enzymes that degrade these agents, thus prolonging their action and increasing tumor exposure to the active drug. Studies have explored the use of enzyme inhibitors, such as 5-chloro-2,4-dihydroxypyridine (CDHP), to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the degradation of 5-FU, thereby enhancing the antitumor activity of fluoropyrimidines (Takechi et al., 2002; Saif et al., 2009).

Reduction of Gastrointestinal Toxicity

Oral fluoropyrimidine derivatives, such as S-1, have been designed to not only improve the antitumor efficacy of 5-FU but also to mitigate its gastrointestinal toxicity. This is achieved through a combination of agents including CDHP, which, besides enhancing efficacy by inhibiting DPD, is accompanied by other modulators that reduce gastrointestinal side effects, thereby improving patient tolerance to treatment (Saif et al., 2009).

Potential in Overcoming Drug Resistance

The modification of fluoropyrimidines, including the introduction of novel substituents, has been explored to overcome resistance to chemotherapy. For example, compounds such as 2,4-disubstituted-5-fluoropyrimidines have been synthesized with the aim of discovering potent kinase inhibitors, which could play a role in overcoming resistance mechanisms in cancer cells (Wada et al., 2012).

Radiosensitization

Components of oral fluoropyrimidine derivatives, like Gimeracil, have shown potential in sensitizing tumor cells to radiation, thereby enhancing the effectiveness of radiotherapy. This radiosensitization effect opens up new avenues for combination therapies in cancer treatment, where fluoropyrimidines can be used not only as chemotherapeutic agents but also as adjuvants to radiation therapy (Takagi et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been known to target various kinases .

Biochemical Pathways

Similar compounds have been known to affect various kinase-related pathways .

Result of Action

Similar compounds have been known to inhibit the function of their target kinases, leading to various cellular effects .

Properties

IUPAC Name |

2-chloro-4-ethynyl-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h1,3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJSUNYRCAMPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=NC=C1F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)

acetate](/img/structure/B2610547.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2610553.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2610557.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)